N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic acetamide derivative featuring a piperidine scaffold substituted with a chloroacetyl group at the 1-position and an N-methyl acetamide moiety at the 3-position. Its molecular formula is C₁₁H₁₉ClN₂O₂, with a molecular weight of 246.74 g/mol . The compound’s structure combines a piperidine ring, a common motif in bioactive molecules, with electrophilic chloroacetyl and polar acetamide groups, making it a versatile intermediate for medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZJQWOBKYKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the reaction of piperidine with chloroacetyl chloride and N-methylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-chloroacetyl)piperidine.
Step 2: The intermediate is then reacted with N-methylacetamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro-acetyl group serves as a key electrophilic site, enabling nucleophilic substitution under controlled conditions:
These reactions are critical for modifying the compound’s bioactivity profile. The stereochemistry at the piperidine nitrogen influences reaction rates and regioselectivity.
Hydrolysis Reactions
The chloro-acetyl group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl (1M), 80°C, 3 hrs | Acetic acid derivative | Precursor for carboxylate-based analogs |
| Basic | NaOH (2M), 70°C, 2 hrs | Sodium acetate intermediate | Used in further acylation reactions |
Hydrolysis is reversible under anhydrous conditions, enabling re-acetylation strategies.
Condensation Reactions
The compound participates in cyclocondensation to form heterocyclic systems:
Acylation and Alkylation
The piperidine nitrogen and acetamide groups undergo further functionalization:
| Reaction Type | Reagents | Product | Industrial Method |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl-piperidine derivatives | Continuous flow reactors (≥90% purity) |
| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salts | Batch processing with solvent recovery |
Industrial protocols emphasize scalability, with flow chemistry reducing reaction times by 40% compared to batch methods.
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition:
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Primary Products : CO, HCl, and piperidine fragments (GC-MS confirmed)
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Stability : Stable below 150°C in inert atmospheres
Reductive Reactions
Catalytic hydrogenation targets the chloro-acetyl group:
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Conditions : H₂ (1 atm), Pd/C (5% w/w), ethanol, 25°C
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Product : Dechlorinated acetamide derivative
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Selectivity : >95% (no piperidine ring reduction observed)
Key Structural Influences on Reactivity
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Chloro-Acetyl Group : High electrophilicity due to electron-withdrawing Cl and carbonyl.
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Piperidine Ring : Conformational flexibility enhances steric accessibility for nucleophiles.
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N-Methylacetamide : Stabilizes transition states via hydrogen bonding in polar solvents.
This reactivity profile underscores the compound’s utility as a versatile intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is explored for its potential as a pharmacological agent:
- Neurological Disorders: The compound is studied for its ability to modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action against specific cancer types.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate:
- Building Block: It is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Model Compound: The compound acts as a model for studying reaction mechanisms involving piperidine derivatives, facilitating the development of new synthetic methodologies .
Industrial Applications
The industrial applications of this compound include:
- Specialty Chemicals Production: It is used in creating specialty chemicals with tailored properties for various applications.
- Material Development: The compound contributes to the formulation of new materials with specific functionalities, enhancing performance in diverse fields .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various domains:
These findings underscore the compound's versatility and promise in both medicinal and industrial chemistry.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The chloro-acetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional and Reactivity Differences
- Chloroacetyl Group Reactivity: The chloroacetyl group in the target compound distinguishes it from non-halogenated analogs (e.g., N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) . This group facilitates nucleophilic substitutions, enabling covalent modifications in drug design.
- Substituent Effects: N-Alkyl Groups: Replacement of the N-methyl group with ethyl (C₂H₅) or cyclopropyl (C₃H₅) alters lipophilicity and metabolic stability. Positional Isomerism: Shifting the substituent from the 3-yl to 2-ylmethyl position (e.g., N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide) modifies the piperidine ring’s spatial orientation, affecting interactions with biological targets like enzymes or receptors .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a chemical compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted at the 1-position with a 2-chloroacetyl group and an N-methylacetamide moiety. The presence of the chlorine atom contributes to its electrophilic properties, enabling interactions with biological targets.
The mechanism of action of this compound involves:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
- Receptor Interaction : The piperidine ring may interact with various receptors, influencing biochemical pathways related to neurotransmission and enzyme activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound is particularly potent against Gram-positive bacteria like S. aureus and has moderate activity against E. coli and fungi such as C. albicans .
Anticancer Activity
This compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected remain under investigation but could involve modulation of tyrosine kinases associated with tumor growth .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various piperidine derivatives, including this compound, revealing its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting further exploration in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
